2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide
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Overview
Description
2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide is a compound that belongs to the class of heterocyclic organic compounds It features a furan ring, a thiazole ring, and a chloroacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide typically involves the reaction of chloroacetyl chloride with N-substituted 2-amino-3-(furan-2-yl)propanamides. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The furan and thiazole rings can participate in oxidation and reduction reactions under appropriate conditions.
Condensation Reactions: The compound can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Common reagents used in these reactions include bases like sodium hydroxide or potassium carbonate for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions typically involve solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-substituted derivatives, while oxidation reactions can produce furan-2-carboxylic acid derivatives.
Scientific Research Applications
2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial and antifungal properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.
Industrial Applications: It is explored for use in the synthesis of advanced materials and as a building block for more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide involves its interaction with biological targets such as enzymes and receptors. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The furan and thiazole rings can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(furan-2-ylmethyl)-N-methylpropanamide
- N-(2-Chloro-4-(3,4,5-trimethoxyphenyl)azetidin-1-yl)-N-(substituted aryl)-1,3-thiazole-2,4-diamine
Uniqueness
2-Chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide is unique due to the presence of both furan and thiazole rings, which confer distinct chemical reactivity and biological activity. The combination of these heterocycles with the chloroacetamide group enhances its potential as a versatile intermediate in organic synthesis and as a bioactive molecule in medicinal chemistry.
Properties
IUPAC Name |
2-chloro-N-[[2-(furan-2-yl)-1,3-thiazol-4-yl]methyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-7(12)10(15)13-5-8-6-17-11(14-8)9-3-2-4-16-9/h2-4,6-7H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAVKLIQUTZTPCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CSC(=N1)C2=CC=CO2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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